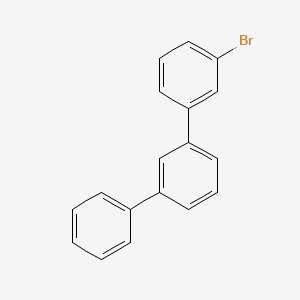

3-Bromo-m-terphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(3-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFHRBGWDLALOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-m-terphenyl physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-m-terphenyl is a halogenated aromatic hydrocarbon featuring a central benzene ring substituted with a bromine atom and two phenyl groups at the meta positions. This molecular architecture makes it a valuable building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Its rigid terphenyl backbone provides a well-defined three-dimensional structure, while the reactive carbon-bromine bond serves as a versatile handle for constructing more complex molecules through various cross-coupling reactions. This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, offering insights for its effective use in research and development.

Molecular Structure and Properties

The structural arrangement of this compound, with its interconnected phenyl rings, imparts specific physical and chemical characteristics crucial for its application in synthesis.

dot graph 3_Bromo_m_terphenyl_Structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Central Ring C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4"]; C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4"];

// Phenyl Group 1 C7 [label="C", pos="-1.73, -1!", fillcolor="#F1F3F4"]; C8 [label="C", pos="-2.6, -0.5!", fillcolor="#F1F3F4"]; C9 [label="C", pos="-2.6, 0.5!", fillcolor="#F1F3F4"]; C10 [label="C", pos="-1.73, 1!", fillcolor="#F1F3F4"]; C11 [label="C", pos="-0.87, 1.5!", fillcolor="#F1F3F4"]; // This is C2 C12 [label="C", pos="-0.87, -1.5!", fillcolor="#F1F3F4"]; // This is C3

// Phenyl Group 2 C13 [label="C", pos="1.73, 1!", fillcolor="#F1F3F4"]; C14 [label="C", pos="2.6, 0.5!", fillcolor="#F1F3F4"]; C15 [label="C", pos="2.6, -0.5!", fillcolor="#F1F3F4"]; C16 [label="C", pos="1.73, -1!", fillcolor="#F1F3F4"]; C17 [label="C", pos="0.87, -1.5!", fillcolor="#F1F3F4"]; // This is C5 C18 [label="C", pos="0.87, 1.5!", fillcolor="#F1F3F4"]; // This is C6

// Bromine Br [label="Br", pos="0,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Central Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for Phenyl Group 1 (attached to C3) C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C2;

// Edges for Phenyl Group 2 (attached to C5) C5 -- C16; C16 -- C15; C15 -- C14; C14 -- C13; C13 -- C6;

// Edge for Bromine C4 -- Br;

// Add invisible nodes and edges for double bonds to approximate appearance node [shape=plaintext, label=""]; e1 [pos="-0.435,0.75!"]; e2 [pos="-0.87,0!"]; e3 [pos="-0.435,-0.75!"]; e4 [pos="0.435,-0.75!"]; e5 [pos="0.87,0!"]; e6 [pos="0.435,0.75!"]; C1 -- e1 -- C2; C3 -- e3 -- C4; C5 -- e5 -- C6; } end_dot Caption: Molecular Structure of this compound.

Physical and Chemical Properties Summary

| Property | Value | Source(s) |

| CAS Number | 98905-03-4 | [1][2] |

| Molecular Formula | C18H13Br | [1][2] |

| Molecular Weight | 309.2 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 112.0 to 116.0 °C | [3] |

| Boiling Point | 413.1 ± 14.0 °C (Predicted) | [4] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water. Soluble in common aromatic solvents. | [5] |

Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a terphenyl structure is complex due to the overlapping signals of the aromatic protons. The spectrum will exhibit a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific coupling patterns and integrations are crucial for confirming the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift, and the quaternary carbons where the phenyl rings are attached will also be identifiable.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching within the rings (around 1600-1450 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹).

Synthesis and Purification

The synthesis of terphenyls is most efficiently achieved through metal-catalyzed cross-coupling reactions.[6] A common and versatile method for preparing unsymmetrical terphenyls like this compound is the Suzuki cross-coupling reaction.[6]

Representative Suzuki Coupling Protocol

This protocol describes a general approach for the synthesis of this compound.

Reactants:

-

1,3-Dibromobenzene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

-

Inert Atmosphere: The reaction vessel is charged with the reactants and purged with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent the oxidation of the palladium catalyst.

-

Reagent Addition: 1,3-Dibromobenzene, phenylboronic acid (1 equivalent), the palladium catalyst, and the base are added to the solvent.

-

Heating: The mixture is heated to a temperature appropriate for the chosen solvent and catalyst system (typically 80-110 °C) and stirred for several hours until reaction completion is observed (monitored by TLC or GC-MS).

-

Work-up: Upon cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine to remove inorganic salts.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Applications

The primary site of reactivity on this compound is the carbon-bromine bond. This aryl bromide readily participates in a variety of palladium-catalyzed cross-coupling reactions, making it a key intermediate for the synthesis of more complex, functionalized molecules.

-

Suzuki Coupling: Further reaction with another equivalent of an arylboronic acid can replace the bromine atom, leading to the formation of unsymmetrical quaterphenyls.

-

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst allows for the introduction of nitrogen-containing functional groups.

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to terphenyls with alkyne moieties, which are useful in materials science and as precursors for other functional groups.

-

Heck Coupling: Reaction with alkenes can be used to append vinyl groups to the terphenyl core.

These reactions are instrumental in building molecules for various applications:

-

Organic Light-Emitting Diodes (OLEDs): The rigid and conjugated terphenyl core is a common structural motif in materials designed for OLEDs, where it can serve as part of the host or emissive layer.

-

Liquid Crystals: Substituted terphenyls are investigated for their liquid crystalline properties.[7]

-

Drug Discovery: The terphenyl scaffold provides a rigid framework for positioning functional groups in three-dimensional space, which can be used to design ligands that interact with biological targets such as proteins and enzymes.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

-

Keep away from strong oxidizing agents.[8]

-

Store in a tightly closed container in a cool, dry place.[8]

-

Always consult the material safety data sheet (MSDS) before handling this compound.[8][9][10][11]

References

-

Boron Molecular. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21536913, this compound. Retrieved from [Link]

-

ChemBK. (2024). 3,3''-Dibromo-m-terphenyl. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound, (CAS# 98905-03-4). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C18H13Br). Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Terphenyls. Retrieved from [Link]

- Google Patents. (n.d.). GB2041915A - The preparation of bromo-p- terphenyl derivatives.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12088545, 1,1':3',1''-Terphenyl, 3,3''-dibromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-p-terphenyl - Vapor Phase IR. Retrieved from [Link]

-

Zhengzhou Haikuo Optoelectronic Material Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). m-Terphenyl. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. Retrieved from [Link]

-

Boron Molecular. (n.d.). 3-bromo-p-terphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7076, m-Terphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S26. 1H NMR spectrum of p-terphenyl. Retrieved from [Link]

-

SpectraBase. (n.d.). m-Terphenyl - Optional[1H NMR]. Retrieved from [Link]

Sources

- 1. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound,(CAS# 98905-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 3-Bromo-5'-phenyl-1,1':3',1''-terphenyl | 1233200-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound CAS#: 98905-03-4 [m.chemicalbook.com]

- 5. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 3-Bromo-m-terphenyl (CAS: 98905-03-4) for Advanced Research Applications

Introduction

3-Bromo-m-terphenyl is a substituted aromatic hydrocarbon featuring a central benzene ring connected to two additional phenyl groups at the 1 and 3 positions, with a bromine atom on the third phenyl ring.[1] This seemingly simple molecule, identified by CAS number 98905-03-4, serves as a highly valuable and versatile building block in modern organic synthesis.[2] Its rigid, three-dimensional m-terphenyl scaffold provides a robust framework for constructing complex molecular architectures, while the strategically placed bromine atom acts as a crucial synthetic handle for further functionalization.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, purification, core applications, and safe handling of this important chemical intermediate. We will explore the causality behind experimental choices, moving beyond simple protocols to deliver field-proven insights.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. This compound is a crystalline powder at room temperature.[5] Its key identifiers and computed properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 98905-03-4 | [1][6][7] |

| IUPAC Name | 1-bromo-3-(3-phenylphenyl)benzene | [1] |

| Molecular Formula | C₁₈H₁₃Br | [1][6][8] |

| Molecular Weight | 309.2 g/mol | [1][6] |

| Synonyms | 3-Bromo-1,1':3',1''-terphenyl | [1][7] |

| Boiling Point | 413.1 ± 14.0 °C (Predicted) | [9] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [9] |

| XLogP3 | 6.3 | [1][10] |

| InChIKey | YDFHRBGWDLALOB-UHFFFAOYSA-N | [1] |

Section 2: Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling

The most efficient and widely adopted method for synthesizing terphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12][13] This Nobel Prize-winning methodology is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of its precursors.[11]

Expert Rationale for Method Selection

The Suzuki coupling is the premier choice for constructing the C-C bonds in this compound. It involves the reaction of an organohalide with an organoboron species.[14] The choice of a palladium catalyst is critical; palladium complexes can readily cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition and reductive elimination that form the new carbon-carbon bond.[14] The base is not merely a spectator; it is essential for activating the organoboron reagent, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[15][16]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis via the Suzuki coupling of 1,3-dibromobenzene with phenylboronic acid.

Materials:

-

1,3-Dibromobenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add 1,3-dibromobenzene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the more valuable dihalide. The base must be in significant excess to drive the reaction to completion.

-

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq), to the flask.

-

Expertise Note: The catalyst loading is kept low (2-5 mol%) as it is highly efficient. Higher loadings can lead to increased costs and more difficult purification.

-

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent volume should be sufficient to create a stirrable slurry.

-

Causality Note: The biphasic solvent system is crucial. Toluene dissolves the organic reagents, while water dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility at the interface where the reaction occurs. Degassing (e.g., by bubbling argon through the solvent for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) under a positive pressure of inert gas. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Section 3: Purification and Characterization

Purification is a critical step to ensure the material meets the high-purity standards required for subsequent applications, especially in drug development and electronics.[17][18]

Protocol 1: Column Chromatography

-

Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample.

-

Expertise Note: Dry loading the sample onto silica prevents streaking and leads to better separation on the column compared to liquid loading a concentrated sample.

-

-

Column Packing: Pack a chromatography column with silica gel using a non-polar eluent (e.g., hexanes or petroleum ether).

-

Elution: Carefully add the dry-loaded sample to the top of the packed column. Elute the column with a non-polar solvent system (e.g., 100% hexanes, or a gradient of ethyl acetate in hexanes). This compound is highly non-polar and will elute early.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[19] Ethanol or a mixture of ethanol and water is often a suitable choice.[17][19]

-

Dissolution: Place the product from chromatography in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

-

Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

-

Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Self-Validating Characterization

The identity and purity of the final product must be confirmed. A low or broad melting point range often indicates the presence of impurities.[19] Standard analytical techniques for validation include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity with high precision.

Section 4: Core Applications in Research and Development

This compound's utility stems from its unique combination of a rigid terphenyl core and a reactive bromine handle, making it a valuable precursor in diverse fields.

Caption: Key application pathways for this compound.

A Versatile Scaffold in Medicinal Chemistry

In drug discovery, moving beyond flat, two-dimensional molecules is critical for improving selectivity and physicochemical properties. The m-terphenyl framework provides a well-defined, rigid, three-dimensional structure.[3][20] this compound is an ideal starting point because the bromine atom can be readily converted into a vast array of other functional groups using well-established cross-coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination, cyanation).[17] This allows for the systematic exploration of the chemical space around the core scaffold. For instance, bromo-aryl compounds are common starting points in the synthesis of kinase inhibitors and other targeted therapeutics.[21][22]

Precursor in Organic Electronics

The field of organic electronics relies on π-conjugated molecules for applications like Organic Light-Emitting Diodes (OLEDs).[23] Terphenyls are valued for their high thermal stability and efficient charge transport properties.[18] While this compound itself may not be the final emissive material, it serves as a key intermediate. The bromine atom allows for the attachment of other functional groups that can tune the material's electronic properties, such as its HOMO/LUMO energy levels, to optimize device performance, efficiency, and color purity.[18]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The Globally Harmonized System (GHS) classifications for this compound indicate several hazards.[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety and Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][24]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[5][24] Avoid creating dust.

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

-

Skin: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][24]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[24]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][24]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21536913, this compound. Available: [Link]

-

Sinfoo Biotech. (n.d.). This compound, (CAS# 98905-03-4). Available: [Link]

- Google Patents. (n.d.). GB2041915A - The preparation of bromo-p- terphenyl derivatives.

-

Boron Molecular. (n.d.). Buy this compound. Available: [Link]

-

Wikipedia. (2024). Suzuki reaction. Available: [Link]

-

PubChemLite. (n.d.). This compound (C18H13Br). Available: [Link]

-

SpectraBase. (n.d.). 3-Bromo-p-terphenyl. Available: [Link]

-

ResearchGate. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Available: [Link]

-

ResearchGate. (2018). Synthesis of Terphenyls. Available: [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Available: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available: [Link]

-

Wikipedia. (2024). m-Terphenyl. Available: [Link]

-

THE THERMAL[9][9] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. Available: [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. Available: [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available: [Link]

-

Journal of Materials and Environmental Science. (n.d.). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Available: [Link]

-

Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Available: [Link]

-

National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available: [Link]

-

Gomez, A. R. (n.d.). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Available: [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available: [Link]

- Google Patents. (n.d.). US20220033328A1 - Method of purifying monomer composition and method of producing polymer.

-

PubMed. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available: [Link]

-

ResearchGate. (2017). Three-Component Synthesis of a Library of m-Terphenyl Derivatives with Embedded β-Aminoester Moieties. Available: [Link]

-

ResearchGate. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available: [Link]

-

ResearchGate. (2021). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Available: [Link]

Sources

- 1. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 3. m-Terphenyl - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound,(CAS# 98905-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. iodochem.com [iodochem.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. This compound CAS#: 98905-03-4 [m.chemicalbook.com]

- 10. PubChemLite - this compound (C18H13Br) [pubchemlite.lcsb.uni.lu]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 21. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jmaterenvironsci.com [jmaterenvironsci.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure and Synthesis of 3-Bromo-m-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Terphenyl Scaffold

The terphenyl scaffold, a fundamental structural motif in organic chemistry, consists of a central benzene ring connected to two other phenyl groups. The meta-terphenyl arrangement, in particular, offers a unique three-dimensional architecture that has found extensive applications in materials science, medicinal chemistry, and as ligands for catalysis. The introduction of a bromine atom onto this framework, as in 3-Bromo-m-terphenyl, provides a versatile synthetic handle for further functionalization, making it a valuable building block for the synthesis of more complex molecules with tailored electronic and steric properties. This guide provides a comprehensive overview of the structure, properties, and synthetic methodologies for this compound, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₈H₁₃Br, is a solid at room temperature.[1] Its structure is characterized by a central benzene ring substituted at the 1 and 3 positions with phenyl groups, and a bromine atom at the 3'-position of one of the terminal phenyl rings.

| Property | Value | Source |

| Molecular Weight | 309.20 g/mol | [1] |

| CAS Number | 98905-03-4 | [1] |

| Appearance | Solid | [1] |

| Molecular Formula | C₁₈H₁₃Br | [1] |

Caption: Key physicochemical properties of this compound.

The bromine atom significantly influences the molecule's reactivity, rendering the carbon to which it is attached susceptible to a variety of cross-coupling reactions. This strategic placement of the bromine atom allows for the selective introduction of new functional groups, thereby enabling the synthesis of a diverse library of m-terphenyl derivatives.

Synthetic Strategies: A Focus on Cross-Coupling Methodologies

The construction of the terphenyl framework and the introduction of the bromo-substituent are typically achieved through powerful carbon-carbon bond-forming reactions. The two most prevalent and effective methods are the Suzuki-Miyaura cross-coupling and the Grignard reaction. The choice between these methodologies often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.

Suzuki-Miyaura Cross-Coupling: A Versatile and Robust Approach

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a preferred method for the synthesis of biaryls and polyaryls. For the synthesis of this compound, a plausible and efficient route involves the sequential Suzuki coupling of a dihalobenzene with appropriate boronic acids.

A logical synthetic pathway would be the reaction of 1,3-dibromobenzene with one equivalent of phenylboronic acid. This initial coupling would yield 3-bromobiphenyl, which can then be reacted with another equivalent of phenylboronic acid to afford the desired this compound. Alternatively, a one-pot, two-step approach can be employed where the second boronic acid is added after the first coupling is complete.

Conceptual Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a representative procedure based on established Suzuki-Miyaura cross-coupling methodologies for analogous terphenyl compounds.

Materials:

-

1,3-Dibromobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (solvent system)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,3-dibromobenzene (1.0 eq), phenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and water to the flask, followed by the addition of potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Caption: Suzuki-Miyaura synthesis pathway for this compound.

Grignard Reaction: A Classic and Powerful C-C Bond Formation Tool

The Grignard reaction, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, is another cornerstone of organic synthesis for forming carbon-carbon bonds.[3] For the synthesis of this compound, a potential route involves the reaction of a di-Grignard reagent formed from 1,3-dibromobenzene with a suitable electrophile, or the reaction of a phenyl Grignard reagent with a brominated biphenyl derivative.

A plausible approach is the formation of phenylmagnesium bromide from bromobenzene and magnesium turnings, followed by its reaction with 1,3-dibromobenzene in the presence of a suitable catalyst, such as a nickel or palladium complex. This would lead to the formation of 3-bromobiphenyl, which could then undergo a second Grignard coupling.

Conceptual Experimental Protocol: Grignard Reaction Synthesis of this compound

This protocol is a representative procedure based on established Grignard reaction methodologies for the synthesis of related biaryl compounds.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1,3-Dibromobenzene

-

Nickel(II) chloride (NiCl₂) or other suitable catalyst

-

Dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to form phenylmagnesium bromide.

-

Coupling Reaction: In a separate flask, dissolve 1,3-dibromobenzene and a catalytic amount of nickel(II) chloride in anhydrous THF. Cool this mixture in an ice bath.

-

Addition of Grignard Reagent: Slowly add the prepared phenylmagnesium bromide solution to the cooled solution of 1,3-dibromobenzene and catalyst.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Caption: Grignard reaction pathway for this compound synthesis.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | A complex multiplet region between 7.0 and 8.0 ppm corresponding to the aromatic protons. The integration of this region should correspond to 13 protons. The protons on the brominated ring will exhibit distinct splitting patterns influenced by the bromine atom. |

| ¹³C NMR | Multiple signals in the aromatic region (typically 120-145 ppm). The carbon atom attached to the bromine will be observed at a characteristic chemical shift. Quaternary carbons will also be present. |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M and M+2). The molecular ion peak would be expected at m/z = 308 and 310.[4] |

| IR Spec. | Characteristic C-H stretching frequencies for aromatic compounds (around 3000-3100 cm⁻¹), C=C stretching vibrations in the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching vibrations (typically in the 500-600 cm⁻¹ region). |

Caption: Expected spectroscopic data for this compound.

Safety and Handling

As a brominated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

The reagents used in the synthesis of this compound, such as organometallic reagents (Grignard reagents) and palladium catalysts, also require specific handling procedures. Grignard reagents are highly reactive and pyrophoric, and must be handled under an inert atmosphere. Palladium catalysts can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its synthesis is readily achievable through well-established cross-coupling methodologies, primarily the Suzuki-Miyaura reaction and the Grignard reaction. The strategic placement of the bromine atom allows for further functionalization, opening avenues for the creation of novel materials with tailored properties and complex molecular architectures for drug discovery. As the demand for sophisticated organic molecules continues to grow, the importance of key intermediates like this compound is set to increase, driving further innovation in its synthesis and application.

References

-

ResearchGate. 1H NMR and 13C NMR data of compounds 3-4. [Link]

-

Taylor & Francis Online. Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. [Link]

-

ACS Publications. Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Mass Spectrometry and Infrared Spectroscopy. [Link]

-

Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

NIST WebBook. Phenol, 3-bromo-. [Link]

-

Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene. [Link]

-

NIST WebBook. Phenol, 3-bromo-. [Link]

-

Enantioselectivity and Chemoselectivity in Palladium-Catalyzed... [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. [Link]

-

PMC. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. [Link]

-

ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

ResearchGate. The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). [Link]

-

Boron Molecular. This compound. [Link]

-

Zhengzhou HQ Material Co., Ltd. This compound. [Link]

Sources

Spectroscopic Characterization of 3-Bromo-m-terphenyl: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-m-terphenyl is a polyaromatic hydrocarbon belonging to the terphenyl family of compounds, which are noted for their applications as building blocks in organic electronics, liquid crystals, and as ligands in coordination chemistry.[1][2] The precise substitution pattern on the central phenyl ring is critical to its physicochemical properties. Therefore, unambiguous structural confirmation is paramount for any research or development application. This guide provides a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive characterization of this compound. Our focus extends beyond mere data presentation to the underlying principles and experimental logic that ensure data integrity and trustworthy interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of this compound. Its ability to probe the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom provides a detailed connectivity map, confirming the specific meta-substitution pattern and the position of the bromine atom.

Expertise & Rationale: Experimental Design

For a molecule like this compound, the primary challenge is resolving the complex aromatic region of the ¹H NMR spectrum. The choice of a high-field spectrometer (e.g., 500 MHz or higher) is crucial. A higher magnetic field strength increases chemical shift dispersion, minimizing signal overlap and allowing for more accurate coupling constant analysis, which is essential for assigning protons on the substituted central ring. Deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent dissolving power for nonpolar aromatic compounds and its single, easily identifiable residual solvent peak.

Self-Validating Protocol: NMR Data Acquisition

A robust NMR analysis integrates multiple experiments to build a self-validating dataset. The combination of ¹H, ¹³C, and 2D correlation spectra (such as COSY) ensures that every assignment is cross-verified.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

(Optional but Recommended) 2D COSY Acquisition: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling correlations, which is invaluable for assigning adjacent protons in the aromatic rings.

Predicted NMR Data & Interpretation

While a publicly available, experimentally verified spectrum for this specific molecule is not consistently reported, we can predict the expected chemical shifts and coupling patterns based on established principles of substituent effects in aromatic systems.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2', H-6' (unsubst. phenyl) | ~7.65 | d (doublet) | 2H |

| H-3', H-4', H-5' (unsubst. phenyl) | ~7.45 | m (multiplet) | 3H |

| H-2'', H-6'' (unsubst. phenyl) | ~7.65 | d (doublet) | 2H |

| H-3'', H-4'', H-5'' (unsubst. phenyl) | ~7.45 | m (multiplet) | 3H |

| H-2 | ~7.80 | t (triplet, small J) | 1H |

| H-4 | ~7.70 | d (doublet) | 1H |

| H-5 | ~7.40 | t (triplet) | 1H |

| H-6 | ~7.60 | d (doublet) | 1H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br (C-3) | ~122 |

| Quaternary Carbons (C-1, C-1', C-1'', C-3') | ~140-142 |

| Aromatic CH Carbons | ~127-131 |

Interpretation: The ¹H NMR spectrum is expected to show distinct regions. The two terminal, unsubstituted phenyl groups will produce signals around 7.45-7.65 ppm. The protons on the central, substituted ring will be shifted further downfield and exhibit a unique splitting pattern due to their specific meta- and bromo-substitutions. The ¹³C NMR spectrum's key feature is the number of unique signals. Due to the molecule's asymmetry, all 18 carbon atoms are chemically non-equivalent and should, in principle, produce 18 distinct signals, confirming the lack of symmetry. The carbon directly attached to the bromine (C-3) will have a characteristic chemical shift around 122 ppm.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the overall structural class of a molecule. For this compound, its primary role is to verify the aromatic nature of the compound and the presence of the carbon-bromine bond.

Expertise & Rationale: Experimental Design

The solid-state nature of this compound makes the Potassium Bromide (KBr) pellet method an ideal choice for analysis.[3] This technique involves grinding the sample with high-purity KBr and pressing it into a transparent disk, minimizing interference from solvents. The key is to ensure the sample is anhydrous and thoroughly ground to prevent scattering of the infrared beam, which would degrade the spectrum quality.

Self-Validating Protocol: IR Data Acquisition

Experimental Protocol: KBr Pellet IR Analysis

-

Preparation: Gently grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar.

-

Pellet Formation: Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first for automatic subtraction.

Expected IR Data & Interpretation

The IR spectrum provides a characteristic fingerprint based on molecular vibrations.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1585, 1500-1400 | Aromatic C=C Ring Stretch | Strong to Medium |

| 770-730 and 710-690 | Aromatic C-H Out-of-Plane Bend | Strong |

| ~1070 | In-plane C-H Bending | Medium |

| 600-500 | C-Br Stretch | Medium to Strong |

Interpretation: The presence of peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds.[4] The sharp, strong absorptions in the 1600-1400 cm⁻¹ region are diagnostic for the aromatic ring's carbon-carbon stretching.[4] The strong bands in the "fingerprint region" below 800 cm⁻¹ are indicative of the substitution pattern on the phenyl rings. Finally, a distinct absorption in the low-frequency region (typically 600-500 cm⁻¹) is characteristic of the C-Br stretching vibration, confirming the presence of the bromine substituent.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental formula of this compound. The fragmentation pattern obtained also provides corroborating structural evidence.

Expertise & Rationale: Experimental Design

Electron Ionization (EI) is the preferred method for a stable, non-labile molecule like this.[1] It provides a strong molecular ion peak and reproducible fragmentation patterns that serve as a structural fingerprint. For unambiguous formula confirmation, High-Resolution Mass Spectrometry (HRMS) is essential. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing the elemental composition to be determined with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. The molecular formula of this compound is C₁₈H₁₃Br, with a monoisotopic mass of approximately 308.02 Da.[6]

Self-Validating Protocol: EI-MS Data Acquisition

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (DIP).[7]

-

Ionization: Volatilize the sample by heating the probe and ionize the gas-phase molecules using a standard 70 eV electron beam.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Expected MS Data & Interpretation

The most telling feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine.

Expected Key Ions in the EI Mass Spectrum

| m/z (Mass/Charge) | Identity | Key Feature |

|---|---|---|

| 308/310 | [M]⁺ / [M+2]⁺ | Molecular ion peaks. The ~1:1 intensity ratio is the classic signature of one bromine atom (⁷⁹Br/⁸¹Br).[8] |

| 229 | [M-Br]⁺ | Loss of the bromine radical, a very common fragmentation pathway. |

| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation, resulting from further fragmentation. |

| 76 | [C₆H₄]⁺ | Benzyne radical cation. |

Interpretation: The observation of a pair of peaks at m/z 308 and 310 with nearly equal intensity is definitive proof of a compound containing a single bromine atom. This isotopic pattern is a self-validating feature. The peak at m/z 229 corresponds to the terphenyl cation radical formed by the loss of the bromine atom. This is often a prominent peak as it results in a stable aromatic cation. Further fragmentation can lead to smaller aromatic fragments like the biphenylene cation at m/z 152.

Caption: Primary MS fragmentation of this compound.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unequivocal characterization of this compound. NMR spectroscopy defines the precise isomeric structure and connectivity. IR spectroscopy offers rapid confirmation of the aromatic framework and the presence of the C-Br bond. Finally, Mass Spectrometry confirms the molecular weight and elemental composition, with the bromine isotopic pattern serving as an unambiguous validation point. Together, these techniques form a self-validating system essential for ensuring the identity, purity, and quality of this compound in any scientific or industrial application.

References

- Wiley-VCH. (2007). Supporting Information.

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR data of compounds 3-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Gere, D., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry. Retrieved from [Link]

-

Prakash, G. K. S., et al. (n.d.). The mass spectral fragmentation of substituted m-terphenyl and biaryl derivatives. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Pop, A., et al. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure. Retrieved from [Link]

-

Anand, S., et al. (n.d.). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. RASAYAN Journal of Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C18H13Br). Retrieved from [Link]

-

Al-Odaini, N. A., et al. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

PubMed Central. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. National Institutes of Health. Retrieved from [Link]

-

de Boer, J., et al. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of m-Terphenyl (1,3-Diphenylbenzene) Compounds Containing Trifluoromethyl Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Bromo-1-phenyl-1-propene. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). m-Terphenyl - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound,(CAS# 98905-03-4). Retrieved from [Link]

-

Wikipedia. (n.d.). m-Terphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of p-terphenyl below and above the phase transition pressure. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. m-Terphenyl - Wikipedia [en.wikipedia.org]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Phenol, 3-bromo- [webbook.nist.gov]

- 6. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Bromo-m-terphenyl in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-bromo-m-terphenyl, a key intermediate in the synthesis of advanced materials and pharmaceuticals. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, offers predictive guidance based on molecular structure, and presents a detailed, self-validating experimental protocol for researchers to generate precise and reliable solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems to facilitate process development, purification, and formulation.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 98905-03-4; Molecular Formula: C18H13Br) is an aromatic compound characterized by a central benzene ring with two phenyl groups and a bromine atom in a meta-arrangement.[1][2][3] Its rigid, sterically hindered structure makes it a valuable building block in organic synthesis, particularly for creating complex molecular architectures found in organic light-emitting diodes (OLEDs), liquid crystals, and as a precursor for pharmacologically active molecules.

The solubility of this compound in organic solvents is a critical physical property that dictates its utility in a laboratory and industrial setting. Proper solvent selection is paramount for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical transformations.

-

Purification: Facilitating techniques like recrystallization and chromatography.

-

Formulation: Developing stable solutions for various applications, including thin-film deposition and drug delivery systems.

-

Process Safety and Scalability: Understanding solubility limits is crucial for preventing precipitation and ensuring process robustness.

This guide will equip the researcher with the theoretical knowledge and practical methodology to confidently address the solubility challenges associated with this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a largely nonpolar molecule, its solubility will be governed by the following considerations.

Solute-Solvent Interactions

The dissolution of a solid solute in a liquid solvent involves the disruption of intermolecular forces within the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.

-

This compound: As a large, nonpolar aromatic hydrocarbon, the primary intermolecular forces are van der Waals dispersion forces. The presence of the bromine atom introduces a slight dipole, but the molecule remains predominantly nonpolar.

-

Solvent Polarity: Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. The solubility of this compound will be highest in solvents that can effectively engage in van der Waals interactions.

Predicting Solubility Trends

Based on the structure of this compound, we can predict its general solubility behavior:

-

High Solubility: Expected in nonpolar, aromatic solvents such as toluene, benzene, and xylenes, as well as chlorinated solvents like dichloromethane and chloroform. The similar aromatic nature of these solvents allows for favorable π-π stacking and van der Waals interactions.

-

Moderate Solubility: Likely in moderately polar aprotic solvents like diethyl ether and tetrahydrofuran (THF).

-

Low to Negligible Solubility: Expected in highly polar solvents, particularly polar protic solvents like water, methanol, and ethanol.[6][7] The strong hydrogen bonding network in these solvents would be energetically costly to disrupt for the limited solute-solvent interactions that would form.[6][7]

It is important to note that while these predictions provide a valuable starting point, empirical determination is necessary for quantitative data.

Experimental Determination of Solubility

Due to the lack of extensive published data, a robust experimental protocol is essential for obtaining reliable solubility values. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[8]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.01 mg)

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV-Vis detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Procedure:

-

Preparation of Saturated Solutions: To a series of vials, add a known volume of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved microcrystals.

-

Gravimetric or Spectroscopic Analysis:

-

Gravimetric Method: Weigh the filtered solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Weigh the remaining solid. The solubility can be expressed as g/100 mL or mg/mL.

-

Spectroscopic/Chromatographic Method (Preferred): Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or UV-Vis spectrophotometry.

-

-

Data Analysis: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Data Presentation: A Comparative Table

For clarity and ease of comparison, the experimentally determined solubility data should be presented in a structured table.

| Organic Solvent | Solvent Class | Polarity Index | Solubility at 25°C ( g/100 mL) | Observations |

| Toluene | Aromatic | 2.4 | Experimental Value | e.g., Clear solution |

| Dichloromethane | Halogenated | 3.1 | Experimental Value | e.g., Clear solution |

| Tetrahydrofuran (THF) | Ether | 4.0 | Experimental Value | e.g., Clear solution |

| Acetone | Ketone | 5.1 | Experimental Value | e.g., Slightly hazy |

| Ethyl Acetate | Ester | 4.4 | Experimental Value | e.g., Hazy |

| Acetonitrile | Nitrile | 5.8 | Experimental Value | e.g., Low solubility |

| Methanol | Alcohol (Protic) | 5.1 | Experimental Value | e.g., Sparingly soluble |

| Hexane | Aliphatic | 0.1 | Experimental Value | e.g., Insoluble |

Note: The values in the "Solubility" column are placeholders for experimentally determined data.

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed hazard information.[9] this compound is classified as harmful if swallowed and causes skin and eye irritation.[1]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. While predictive models offer initial guidance, the necessity of empirical data generation via robust methods like the isothermal shake-flask technique cannot be overstated. The presented protocol offers a self-validating system for researchers to obtain the precise solubility data required for their specific applications.

Future work in this area could involve the development of predictive quantitative structure-property relationship (QSPR) models for the solubility of terphenyl derivatives, which would further aid in solvent selection and process optimization in the fields of materials science and drug discovery.

References

- 1. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. boronmolecular.com [boronmolecular.com]

- 3. This compound,(CAS# 98905-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

Commercial availability of 3-Bromo-m-terphenyl for research

An In-Depth Technical Guide to 3-Bromo-m-terphenyl: Commercial Availability, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, chemists, and drug development professionals. The m-terphenyl scaffold is a privileged structure in both materials science and medicinal chemistry, and the strategic placement of a bromine atom offers a versatile handle for synthetic elaboration. This document details the compound's chemical identity, outlines its commercial availability from reputable suppliers, explores prevalent synthetic methodologies, and discusses its application as a building block in modern research. By synthesizing technical data with practical insights, this guide serves as an essential resource for scientists looking to procure and utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 98905-03-4, is an unsymmetrical aromatic hydrocarbon.[1][2][3][4][5] Its structure consists of a central benzene ring substituted at the 1 and 3 positions with phenyl groups, and a bromine atom at the 5-position of the central ring (or, more formally named, 1-bromo-3-(3-phenylphenyl)benzene[5]). This "meta" substitution pattern provides a unique angular geometry compared to its linear para- and ortho-isomers. The bromine atom is of particular importance as it serves as a reactive site, primarily for metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 98905-03-4 | [1][2][5] |

| Molecular Formula | C18H13Br | [1][5] |

| Molecular Weight | 309.2 g/mol | [5] |

| IUPAC Name | 1-bromo-3-(3-phenylphenyl)benzene | [5] |

| Appearance | White to light yellow powder or crystal | [6] |

| Purity | Typically >98% - 99% | [1][2] |

| Melting Point | 86 - 88 °C | [6] |

| Boiling Point | 363 °C |[6] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers that cater to the research and development sectors. Procurement of this compound is straightforward, with most vendors offering it in gram-scale quantities suitable for laboratory use. When selecting a supplier, researchers should prioritize not only cost but also the availability of comprehensive quality control documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the material's identity, purity, and safety.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Code | Typical Purity | Notes |

|---|---|---|---|

| Boron Molecular | BM963 | >99% | A primary manufacturer of boronic acids and related compounds.[1] |

| Sigma-Aldrich | BO9H98CACBD1 | 99% | Distributes product from Boron Molecular.[2] |

| Tokyo Chemical Industry (TCI) | B4888 | >98.0% (GC) | A major global supplier of research chemicals. |

| FUJIFILM Wako Chemicals | - | - | Listed as a product offering.[7] |

| Sinfoo Biotech | S057401 | - | Specializes in biochemicals and reagents.[3] |

| ChemicalBook | CB7757657 | - | An online database and supplier aggregator.[4] |

Caption: Recommended workflow for the procurement and quality verification of research chemicals.

Synthesis Methodologies for m-Terphenyl Scaffolds

While this compound is commercially available, understanding its synthesis is crucial for researchers who may wish to create substituted analogs. The construction of unsymmetrical terphenyls is most efficiently achieved through modern cross-coupling techniques.[8]

The Dominance of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the workhorse for forming aryl-aryl bonds due to its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions. A plausible and efficient route to this compound involves a sequential coupling strategy.

Hypothetical Synthetic Protocol (Illustrative)

-

Step 1: First Coupling. React 1,3-dibromobenzene with one equivalent of phenylboronic acid. The goal here is a selective mono-coupling to produce 3-bromo-1,1'-biphenyl. This selectivity can be challenging but is often achieved by carefully controlling stoichiometry and reaction time.

-

Step 2: Second Coupling. While not required for the target molecule, if a more complex terphenyl were desired, the remaining bromine on the 3-bromo-1,1'-biphenyl intermediate would be reacted with a different arylboronic acid.

Causality in Reagent Choice:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is standard. The choice of phosphine ligands is critical; they stabilize the palladium center and modulate its reactivity to facilitate the catalytic cycle.

-

Base: A base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is then competent for transmetalation to the palladium center.

-

Solvent System: A two-phase solvent system, such as toluene and water or dioxane and water, is often used. This facilitates the dissolution of both the organic starting materials and the inorganic base, promoting efficient reaction at the interface.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The primary value of this compound in a research context is its role as a rigid, well-defined scaffold and a versatile synthetic intermediate.

A Core Building Block in Medicinal Chemistry

The terphenyl framework is an attractive scaffold for drug design. It positions substituents in a precise three-dimensional orientation, which can be optimized for binding to biological targets like enzyme active sites or protein-protein interfaces. The bromine atom on this compound is the key to unlocking this potential. It acts as a synthetic handle, allowing for the introduction of diverse functional groups via cross-coupling, thereby enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

For example, research has shown that related m-terphenylamine derivatives can act as selective COX-1 inhibitors, which may have neuroprotective effects.[9] Similarly, other brominated aromatic compounds have been used as starting points for the synthesis of potent enzyme inhibitors, such as FGFR1 inhibitors for non-small cell lung cancer.[10][11] These examples underscore the strategic utility of a bromo-aryl compound as a precursor to a potential therapeutic agent.

Caption: Logical workflow from a brominated building block to a drug development lead.

Applications in Materials Science

Beyond drug development, the rigid and conjugated nature of the terphenyl core makes it suitable for applications in materials science. Specifically, derivatives of this compound are used in the development of materials for Organic Light-Emitting Diodes (OLEDs).[1] In this context, the terphenyl unit provides thermal stability and influences the electronic properties of the material, which are critical for efficient and long-lasting device performance.

Handling, Safety, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant.[5] Safety data indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [6][12] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling. | [6] |

| In Case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Seek medical attention if irritation persists. | [6] |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place. | [6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |[6] |

Conclusion